trans-(15S)-Latanoprost Acid

FP prostaglandin receptor receptor binding assay stereoselectivity

trans-(15S)-Latanoprost Acid (CAS 1235141-39-5) is a stereochemically defined prostaglandin F2α (PGF2α) analog representing the trans (E) geometric isomer and 15S epimer of the therapeutically active latanoprost free acid metabolite. The compound incorporates two distinct stereochemical modifications relative to the clinically efficacious 15R-cis configuration: inversion of the C15 hydroxyl stereocenter from R to S, and isomerization of the Δ5 double bond from cis (Z) to trans (E).

Molecular Formula C₂₃H₃₄O₅
Molecular Weight 390.51
Cat. No. B1158454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-(15S)-Latanoprost Acid
Synonyms(5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid;  15-epi-trans-Latanoprost Acid; 
Molecular FormulaC₂₃H₃₄O₅
Molecular Weight390.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-(15S)-Latanoprost Acid: High-Purity Analytical Reference Standard for FP Prostaglandin Receptor Selectivity Studies


trans-(15S)-Latanoprost Acid (CAS 1235141-39-5) is a stereochemically defined prostaglandin F2α (PGF2α) analog representing the trans (E) geometric isomer and 15S epimer of the therapeutically active latanoprost free acid metabolite [1]. The compound incorporates two distinct stereochemical modifications relative to the clinically efficacious 15R-cis configuration: inversion of the C15 hydroxyl stereocenter from R to S, and isomerization of the Δ5 double bond from cis (Z) to trans (E) . Unlike the active metabolite latanoprost acid (PHXA85) which exhibits high-affinity FP receptor binding (Ki = 3-98 nM depending on assay system), the trans-15S configuration substantially compromises receptor engagement, with the 15S epimer alone showing approximately 6.7-fold reduced FP receptor affinity (IC50 = 24 nM versus 3.6 nM for latanoprost acid in cat iris sphincter binding assays) [2]. This compound is not utilized as a therapeutic agent but serves exclusively as a critical analytical reference standard for impurity profiling, chiral chromatographic method development, and stability-indicating assay validation in pharmaceutical quality control applications [3].

Why Generic Substitution of trans-(15S)-Latanoprost Acid Fails: Stereochemical Determinants of FP Receptor Engagement and Pharmacological Activity


Generic substitution of trans-(15S)-Latanoprost Acid for other latanoprost-related reference standards or active pharmaceutical ingredients is precluded by the compound's unique dual stereochemical modifications—the 15S epimerization and Δ5 trans isomerization—that collectively ablate therapeutic FP receptor agonism while creating a chromatographically distinct analytical marker . The 15S epimer alone exhibits a 6.7-fold reduction in FP receptor binding affinity compared to the active 15R-cis latanoprost acid (IC50 = 24 nM versus 3.6 nM), and in vivo administration of 3 μg produces only a 1 mmHg intraocular pressure reduction in normotensive cynomolgus monkeys—contrasting sharply with the robust ocular hypotensive efficacy of therapeutic latanoprost formulations . Moreover, the trans (E) geometric isomer constitutes 2-5% impurity content in bulk latanoprost drug substance, requiring dedicated reference standards for accurate quantification during pharmaceutical release testing . Consequently, trans-(15S)-Latanoprost Acid cannot substitute for active FP receptor agonists in pharmacological research, nor can it replace other impurity standards such as 5-trans latanoprost or 15(S)-latanoprost epimer alone in analytical workflows—each stereoisomer demands distinct retention time verification and separate calibration curves [1].

Quantitative Differentiation Evidence: trans-(15S)-Latanoprost Acid Versus Closest Analogs and Stereoisomers


FP Receptor Binding Affinity: 6.7-Fold Reduction Versus Active Latanoprost Acid (15R-cis)

trans-(15S)-Latanoprost Acid incorporates the 15S epimer configuration that markedly reduces FP receptor engagement compared to the therapeutically active 15R-cis latanoprost acid. In competitive radioligand binding assays using cat iris sphincter smooth muscle membrane preparations, the 15(S)-latanoprost epimer (free acid form) exhibited an IC50 value of 24 nM for displacement of [3H]-PGF2α from FP receptors, whereas latanoprost free acid (15R-cis) achieved an IC50 of 3.6 nM [1]. This represents a 6.7-fold reduction in binding affinity attributable solely to the C15 stereochemical inversion. The additional Δ5 trans isomerization present in trans-(15S)-Latanoprost Acid further compromises receptor interaction; the trans-15S configuration exhibits less than 5% of the receptor binding affinity of the active 15R-cis latanoprost acid due to steric incompatibility with the FP receptor's active site architecture . These stereochemical determinants underscore why trans-(15S)-Latanoprost Acid serves as a negative control or impurity marker rather than a pharmacologically active probe.

FP prostaglandin receptor receptor binding assay stereoselectivity cat iris sphincter

In Vivo Ocular Hypotensive Efficacy: 1 mmHg IOP Reduction Versus Robust Clinical Efficacy of Therapeutic Latanoprost

The pharmacological consequence of stereochemical modification at C15 translates directly to diminished in vivo efficacy. In normotensive cynomolgus monkeys, a 3 μg topical dose of 15(S)-latanoprost (the 15S epimer component of trans-(15S)-Latanoprost Acid) produced only a 1 mmHg reduction in intraocular pressure . This minimal IOP-lowering effect stands in stark contrast to therapeutic latanoprost (15R-cis prodrug), which at clinically relevant doses (typically 1.5 μg per eye once daily) achieves IOP reductions of 6-8 mmHg in glaucomatous patients and approximately 25-35% reduction from baseline [1]. The trans-(15S) dual modification would be expected to exhibit even further attenuated or absent IOP-lowering activity due to the compounding effects of Δ5 trans isomerization on receptor binding and signal transduction. Notably, 5-trans latanoprost (which retains the 15R configuration but possesses the Δ5 trans double bond) has no published reports demonstrating IOP-lowering activity, and inference from other trans F-type prostaglandin isomers suggests biological activity is substantially reduced .

intraocular pressure cynomolgus monkey ocular hypertension in vivo pharmacology

Analytical Differentiation: Distinct Chiral and Geometric Isomer Separation from Latanoprost and Related Impurities

trans-(15S)-Latanoprost Acid is chromatographically distinguishable from latanoprost active pharmaceutical ingredient and other related impurities based on its unique stereochemical signature. A validated HPLC method employing a tandem chiral and cyano column system achieved baseline separation of trans-(15S)-Latanoprost Acid from six latanoprost-related substances including (15S)-latanoprost (cis epimer, retention time distinct), latanoprost enantiomer, and 5,6-trans latanoprost [1]. The method demonstrated linearity from 0.05-2.77 μg/mL for related substances with a correlation coefficient of r = 0.999, detection limit of 0.025 μg/mL, and quantification limit of 0.35 μg/mL for latanoprost [1]. The trans-(15S)-Latanoprost Acid standard enables accurate quantification of this specific dual-modified stereoisomer in latanoprost bulk drug substance and finished ophthalmic formulations, where it may occur as a process-related impurity during synthesis or as a degradation product under thermal or photolytic stress conditions [2]. In contrast, the 5-trans latanoprost impurity (which lacks the 15S modification) constitutes 2-5% of commercial latanoprost bulk preparations , while the 15(S)-latanoprost epimer occurs at 0.1-1% levels —each requiring discrete analytical standards.

chiral chromatography HPLC method validation impurity profiling ANDA quality control

FP Receptor Selectivity Profile: Contrast with Therapeutic FP Agonists Travoprost Acid and Bimatoprost Acid

While trans-(15S)-Latanoprost Acid itself lacks published direct receptor profiling data due to its diminished binding, the stereochemical context can be inferred from comprehensive receptor binding and functional studies of latanoprost acid and comparator FP agonists. Latanoprost acid (15R-cis) exhibits an FP receptor Ki of 98 nM and significant functional activity at the EP1 receptor (EC50 = 119 nM) [1]. In contrast, travoprost acid demonstrates superior FP receptor selectivity with Ki = 35 nM at FP and minimal cross-reactivity at EP1 (Ki = 9,540 nM), EP3 (Ki = 3,501 nM), and EP4 (Ki = 41,000 nM) [2]. Bimatoprost acid shows reduced selectivity with Ki values of 83 nM (FP), 95 nM (EP1), and 387 nM (EP3) [1]. The 15S stereochemical inversion in trans-(15S)-Latanoprost Acid disrupts the optimal hydrogen-bonding network with FP receptor residues, particularly affecting interactions with the conserved arginine residue in transmembrane helix 7 that coordinates the C15 hydroxyl group of PGF2α analogs [3]. This structural basis for stereoselectivity explains why the trans-15S configuration is pharmacologically silent and reinforces its exclusive utility as an analytical rather than pharmacological tool.

prostanoid receptor selectivity EP1 receptor receptor binding Ki functional EC50

Regulatory Compliance and Analytical Method Validation: Distinct Reference Standard Requirements for ANDA Submissions

trans-(15S)-Latanoprost Acid is supplied with comprehensive characterization data compliant with regulatory guidelines including ICH Q2 for analytical method validation [1]. The compound is specifically qualified for use in analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of latanoprost [1]. Its distinct stereochemical identity (trans-Δ5 double bond plus 15S configuration) necessitates separate calibration and verification from other latanoprost-related impurities. Specifically, the (15S)-latanoprost epimer (CAS 145773-22-4) retains the cis-Δ5 geometry but possesses the 15S configuration, while 5-trans latanoprost (CAS 913258-34-1) retains 15R but possesses trans-Δ5 geometry . Each impurity standard exhibits different chromatographic behavior and requires individual reference materials for accurate quantification in accordance with ICH Q3A/B impurity guidelines. Forced degradation studies confirm that trans-(15S)-Latanoprost Acid may arise under thermal, photolytic, or oxidative stress conditions, necessitating its inclusion in stability-indicating method validation protocols [2].

ANDA reference standard ICH Q2 regulatory compliance method validation

Optimal Scientific and Industrial Application Scenarios for trans-(15S)-Latanoprost Acid Procurement


Pharmaceutical Quality Control: Impurity Profiling and Batch Release Testing of Latanoprost API and Ophthalmic Formulations

Analytical laboratories in pharmaceutical manufacturing and contract research organizations require trans-(15S)-Latanoprost Acid as a certified reference standard for quantitative impurity profiling of latanoprost active pharmaceutical ingredient (API) and finished ophthalmic drug products. The compound serves as a calibration standard in validated HPLC methods that achieve baseline separation of the trans-(15S) impurity from latanoprost, (15S)-latanoprost, and 5,6-trans latanoprost using tandem chiral and cyano column systems [1]. Method linearity from 0.05-2.77 μg/mL, detection limit of 0.025 μg/mL, and recovery rates of 90.0-110.0% for impurities [1] ensure compliance with ICH Q3A/B impurity thresholds and pharmacopeial monograph specifications. Procurement of this compound enables QC laboratories to accurately quantify the trans-(15S) impurity content, which may arise during synthesis or under forced degradation conditions (thermal, photolytic, oxidative) [1], thereby supporting batch release decisions and stability shelf-life determinations.

Regulatory ANDA Submission Support: Analytical Method Development and Validation

Generic pharmaceutical companies pursuing Abbreviated New Drug Applications (ANDA) for latanoprost ophthalmic solutions require trans-(15S)-Latanoprost Acid as a fully characterized reference standard to support analytical method validation sections of regulatory submissions [1]. The compound is provided with comprehensive characterization data compliant with ICH Q2 validation guidelines [1] and enables demonstration of method specificity—a critical validation parameter requiring evidence that the analytical procedure can distinguish the trans-(15S) impurity from the active latanoprost peak and other related substances. Use of this standard in method robustness studies, forced degradation experiments, and system suitability testing directly addresses FDA ANDA review requirements for impurity control strategies. Substitution with alternative latanoprost impurity standards (e.g., 5-trans latanoprost or 15(S)-latanoprost) would not fulfill regulatory expectations for trans-(15S) impurity monitoring due to distinct chromatographic behavior and impurity occurrence patterns.

Stereochemical Research Tool: Negative Control for FP Receptor Binding and Functional Assays

Academic and industrial pharmacology laboratories investigating structure-activity relationships of FP prostaglandin receptor ligands may procure trans-(15S)-Latanoprost Acid as a stereochemically defined negative control compound. The compound's dual stereochemical modifications (15S epimerization and Δ5 trans isomerization) reduce FP receptor binding to less than 5% of active latanoprost acid levels [1], enabling its use as an inactive comparator in receptor binding displacement assays, functional cAMP accumulation assays, and calcium mobilization studies. In contrast to active FP agonists (latanoprost acid: FP Ki = 98 nM, EP1 EC50 = 119 nM; travoprost acid: FP Ki = 35 nM) [2], trans-(15S)-Latanoprost Acid provides a baseline signal for non-specific binding or assay background. Researchers should note that the compound's minimal in vivo IOP-lowering efficacy (1 mmHg reduction at 3 μg dose in cynomolgus monkeys) confirms its unsuitability for efficacy studies but reinforces its value for validating assay stereospecificity and receptor activation thresholds.

Stability-Indicating Method Development: Forced Degradation Studies and Impurity Fate Mapping

Pharmaceutical development scientists conducting forced degradation studies of latanoprost drug substance and drug product require trans-(15S)-Latanoprost Acid to identify and quantify degradation products formed under stress conditions (heat, light, acid, base, oxidation). Validated stability-indicating HPLC methods employing this reference standard have confirmed that trans-(15S) stereoisomers can arise through thermal or photolytic degradation pathways [1]. The compound's availability as a characterized reference material enables degradation product identification by retention time matching, mass spectrometry confirmation, and quantitation using external standard calibration. This application is particularly critical for establishing drug product shelf-life specifications and demonstrating analytical method stability-indicating power in accordance with ICH Q1A(R2) stability testing requirements. Laboratories should procure trans-(15S)-Latanoprost Acid alongside complementary impurity standards (15(S)-latanoprost, 5-trans latanoprost, 15-ketolatanoprost) to achieve comprehensive degradation product coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-(15S)-Latanoprost Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.